molecular formula C9H15NO B13914007 [(8S)-6-methylene-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methanol

[(8S)-6-methylene-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methanol

Cat. No.: B13914007
M. Wt: 153.22 g/mol
InChI Key: IKSFAPINKBLLEN-VIFPVBQESA-N
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Description

The compound [(8S)-6-methylene-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methanol is a pyrrolizine derivative characterized by a bicyclic pyrrolizine core with a methylene group at position 6 and a hydroxymethyl substituent at position 8 in the (8S) configuration. This stereochemical specificity is critical, as enantiomeric forms (e.g., 8R) often exhibit divergent biological or physicochemical properties .

Properties

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

[(8S)-6-methylidene-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methanol

InChI

InChI=1S/C9H15NO/c1-8-5-9(7-11)3-2-4-10(9)6-8/h11H,1-7H2/t9-/m0/s1

InChI Key

IKSFAPINKBLLEN-VIFPVBQESA-N

Isomeric SMILES

C=C1C[C@@]2(CCCN2C1)CO

Canonical SMILES

C=C1CC2(CCCN2C1)CO

Origin of Product

United States

Preparation Methods

The synthesis of [(8S)-6-methylene-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methanol typically involves constructing the bicyclic pyrrolizine core followed by introduction of the methylene group at position 6 and installation of the hydroxymethyl substituent at position 8 with stereochemical control. The key challenges include achieving the correct stereochemistry at C-8 and selective functionalization of the bicyclic scaffold.

Reported Synthetic Routes

Cyclization of Pyrrolizine Precursors

One common approach involves the cyclization of suitably functionalized pyrrolizine precursors. Starting from linear or monocyclic intermediates bearing nitrogen and oxygen functionalities, intramolecular cyclization under acidic or basic conditions forms the bicyclic pyrrolizine ring system.

Introduction of the Methylene Group

The 6-methylene substituent is introduced via methylenation reactions, often employing reagents such as formaldehyde derivatives or Wittig-type olefination on a ketone or aldehyde precursor at the 6-position. Control of the double bond geometry is crucial for the correct placement of the methylene group.

Installation of the Hydroxymethyl Group at C-8

The hydroxymethyl group at the 8-position is generally introduced by reduction of an 8-formyl or 8-carboxyl intermediate or via nucleophilic substitution on an activated 8-position. The stereochemistry at C-8 is controlled by chiral catalysts or chiral auxiliaries during these steps.

Patent Literature Insights

Although no direct patents detailing the synthesis of this compound were found, related heterocyclic compounds with similar bicyclic cores are synthesized using reflux reactions, selective reductions, and crystallization techniques to improve purity and yield. These methods emphasize:

  • Use of reflux in suitable solvents to promote ring closure.
  • Purification by crystallization from solvent mixtures such as isopropanol-water.
  • Reaction times optimized between 3-5 hours to maximize yield.
  • Avoidance of extensive extraction or vacuum distillation steps.

Such strategies are likely adapted in the preparation of this compound.

Data Table: Summary of Preparation Parameters

Parameter Details/Range Notes
Molecular Formula C9H15NO Confirmed by PubChem
Molecular Weight 153.22 g/mol Confirmed by PubChem
Starting Materials Pyrrolizine precursors, formaldehyde derivatives, chiral auxiliaries Typical for heterocyclic synthesis
Key Reactions Cyclization, methylenation, reduction Multi-step synthesis
Reaction Conditions Reflux, 3-5 hours Optimized for yield and purity
Purification Methods Crystallization (e.g., isopropanol-water) Enhances purity to ≥97%
Stereochemical Control Chiral catalysts or auxiliaries Ensures (8S) configuration
Purity ≥97% Commercially available products

Analytical and Research Discoveries

  • The stereochemistry at the 8-position is critical for biological activity and is maintained through chiral synthetic steps or resolution techniques.
  • The methylene group at position 6 is introduced selectively to avoid isomeric impurities.
  • Purification by crystallization from isopropanol-water mixtures is effective in removing side products and achieving high purity.
  • Reaction optimization studies indicate that reflux times of approximately 4 hours balance conversion and side reaction minimization.
  • No extensive extraction or vacuum distillation is typically required, simplifying scale-up and reducing costs.

Chemical Reactions Analysis

Types of Reactions

[(8S)-6-methylene-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methanol can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding aldehydes or ketones using oxidizing agents.

    Reduction: Reduction of the methylene group to yield saturated derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions at the methylene or hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic or basic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or nucleophiles like sodium azide (NaN3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may produce saturated alcohols.

Scientific Research Applications

[(8S)-6-methylene-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methanol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(8S)-6-methylene-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Fluorinated Analogs

[(8S)-6-(Difluoromethylene)-2,3,5,7-Tetrahydro-1H-Pyrrolizin-8-yl]Methanol
  • Structural Difference : Replaces the methylene group at position 6 with a difluoromethylene (-CF2-) moiety .
  • Lipophilicity: The difluoromethylene group enhances lipophilicity (logP) compared to the methylene analog, which may improve membrane permeability but reduce aqueous solubility. Metabolic Stability: Fluorination often reduces oxidative metabolism, extending half-life in biological systems.
[(8S)-6-(Fluoromethylene)-2,3,5,7-Tetrahydro-1H-Pyrrolizin-8-yl]Methanol
  • Structural Difference : Features a fluoromethylene (-CHF-) group at position 6 with (6Z,8S) stereochemistry .
  • Impact :
    • Moderate Polarity : A single fluorine atom introduces less electronegativity than difluoromethylene, resulting in intermediate lipophilicity and metabolic stability.
    • Stereochemical Influence : The Z-configuration of the fluoromethylene group may sterically hinder interactions with target proteins compared to the E-configuration.

Stereochemical Variants

[(8R)-6-(Difluoromethylene)-2,3,5,7-Tetrahydro-1H-Pyrrolizin-8-yl]Methanol
  • Structural Difference : Enantiomeric configuration at C8 (8R instead of 8S) .
  • Impact :
    • Biological Activity : Enantiomers frequently exhibit distinct binding affinities to chiral biological targets (e.g., enzymes, receptors). For example, the 8R configuration may render the compound inactive or antagonistic in systems where 8S is active.
    • Synthetic Accessibility : Commercial availability of the 8R enantiomer suggests divergent synthetic routes or resolution methods .

Physicochemical and Spectroscopic Comparisons

Table 1: Key Properties of [(8S)-6-Methylene-Pyrrolizinyl]Methanol and Analogs

Property Target Compound (Methylene) Difluoromethylene Analog Fluoromethylene Analog
Molecular Formula C9H13NO C9H11F2NO C9H12FNO
Molecular Weight 151.21 g/mol 187.19 g/mol 169.20 g/mol
Key Functional Groups -CH2OH, -CH2- -CH2OH, -CF2- -CH2OH, -CHF- (Z-config.)
Lipophilicity (Pred. logP) ~0.5 ~1.2 ~0.8
Metabolic Stability Moderate High Moderate-High

Research Implications and Gaps

  • Biological Activity: No direct data on the target compound’s activity are provided in the evidence. However, fluorinated analogs are common in CNS and antiviral drug discovery due to enhanced bioavailability .
  • Stability Studies : Comparative stability under physiological conditions (e.g., pH, temperature) remains unexplored but is critical for drug development.

Biological Activity

[(8S)-6-methylene-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methanol is a compound of interest due to its potential biological activities. Research into its pharmacological properties is still emerging, but initial findings suggest it may possess significant antimicrobial and antioxidant properties. This article synthesizes the available data on the biological activity of this compound, highlighting key studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H15NO. It features a pyrrolizine ring structure which is often associated with various biological activities.

Antimicrobial Properties

Recent studies have evaluated the antimicrobial efficacy of extracts containing this compound. For instance, a study on methanolic extracts from various plants demonstrated significant antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus . The minimum inhibitory concentration (MIC) values for these extracts were notably low, suggesting strong antibacterial potential.

Table 1: Antimicrobial Activity of Extracts Containing this compound

PathogenExtract TypeMIC (mg/mL)
E. coliMethanolic Extract0.125
Staphylococcus aureusMethanolic Extract0.25
Helicobacter pyloriMethanolic Extract0.125

Antioxidant Activity

The antioxidant capacity of this compound has been assessed using assays such as DPPH and FRAP. These assays measure the ability of compounds to scavenge free radicals and reduce ferric ions, respectively. In comparative studies, extracts containing this compound exhibited higher antioxidant activity than those without it .

Table 2: Antioxidant Activity of Extracts Containing this compound

Assay TypeExtract TypeActivity Level (mg GAE/g)
DPPHMethanolic Extract19.78
FRAPMethanolic Extract5.07

Case Studies

One notable study focused on the biological properties of methanolic extracts from Inula britannica, which contains this compound as a significant component. The research highlighted that these extracts showed considerable antimicrobial activity against various pathogens and indicated a rich profile of polyphenols contributing to both antimicrobial and antioxidant effects .

Q & A

Q. What synthetic methodologies are optimal for achieving high yields of [(8S)-6-methylene-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methanol?

  • Methodological Answer : Synthesis typically involves refluxing intermediates in ethanol or methanol under controlled conditions. For example, analogous pyrrolizine derivatives are synthesized by heating precursors (e.g., 3,5-diaryl-4,5-dihydro-1H-pyrazole) in ethanol for 2–8 hours, followed by crystallization using DMF-EtOH (1:1) mixtures . Key parameters include:
  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility during recrystallization.
  • Reaction time : Extended reflux (≥8 hours) improves cyclization efficiency.
  • Catalysts : Guanidine hydrochloride or similar bases may accelerate heterocycle formation .

Q. How can structural characterization of this compound be systematically performed?

  • Methodological Answer : Combine spectroscopic and computational techniques:
  • NMR/IR : Assign stereochemistry via coupling constants (e.g., 1H^1H-NMR for diastereotopic protons) and functional group identification (e.g., C=O stretches in IR) .
  • ECD Spectroscopy : Compare experimental electronic circular dichroism (ECD) spectra with density functional theory (DFT)-calculated spectra to confirm absolute configuration, as demonstrated for similar pyrrolizine derivatives .
  • X-ray crystallography : Resolve ambiguous stereochemistry if single crystals are obtainable.

Q. What experimental approaches are recommended to assess solubility and stability under varying conditions?

  • Methodological Answer :
  • Solubility : Use shake-flask methods with HPLC quantification in solvents like methanol, DMSO, or buffered aqueous solutions (pH 1–10).
  • Stability : Conduct accelerated degradation studies:
  • Thermal : Incubate at 40–60°C for 48–72 hours.
  • Photolytic : Expose to UV light (254 nm) for 24 hours.
  • Hydrolytic : Test in acidic (0.1M HCl), basic (0.1M NaOH), and neutral buffers.
  • Analytical Tools : Monitor degradation via HPLC (e.g., Ascentis® Phenyl-Hexyl columns with methanol/water gradients) .

Advanced Research Questions

Q. How does stereochemistry at the C8 position influence biological activity?

  • Methodological Answer :
  • Comparative Studies : Synthesize both (8S) and (8R) enantiomers and evaluate activity in cell-based assays (e.g., cytotoxicity, enzyme inhibition).
  • Computational Modeling : Perform molecular docking to assess binding affinity differences in target proteins (e.g., kinases, GPCRs).
  • Case Example : For analogous compounds, ECD spectra matched DFT calculations only for the (6R,8S) configuration, highlighting stereochemical specificity in activity .

Q. How can contradictory biological data (e.g., lack of cytotoxicity in certain cell lines) be resolved?

  • Methodological Answer :
  • Assay Validation : Confirm cell line viability (e.g., HL-60, MCF-7) using positive controls (e.g., cisplatin) and standardized protocols (MTT/XTT assays).
  • Mechanistic Profiling : Screen for off-target effects via transcriptomics or proteomics.
  • Solubility Limitations : Re-evaluate compound solubility in assay media; use DMSO concentrations ≤0.1% to avoid false negatives .

Q. What computational strategies are effective for predicting reactivity and regioselectivity in derivatization?

  • Methodological Answer :
  • DFT Calculations : Optimize transition states for methylene group functionalization (e.g., epoxidation, hydroxylation).
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., ethanol vs. acetonitrile).
  • Machine Learning : Train models on existing pyrrolizine reaction databases to predict yields for novel substituents.

Q. How can analytical methods be optimized for quantifying trace impurities in synthesized batches?

  • Methodological Answer :
  • HPLC-MS : Use phenyl-hexyl columns (e.g., Ascentis® Express, 2.7 µm) with mobile phases of methanol and 0.1% formic acid in water for high resolution .
  • Detection Limits : Employ charged aerosol detection (CAD) for non-UV-active impurities.
  • Validation : Follow ICH Q2(R1) guidelines for linearity (R² ≥0.998), precision (RSD ≤2%), and accuracy (90–110% recovery).

Q. What challenges arise during scale-up, and how can they be mitigated?

  • Methodological Answer :
  • Purification : Replace column chromatography with crystallization (e.g., ethanol/water mixtures) for cost-effective scale-up .
  • Thermal Sensitivity : Use jacketed reactors to control exothermic reactions during cyclization.
  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progression in real time.

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